2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group at position 3. A methyl group at position 7 and a 4-oxo-1,4-dihydro moiety enhance its electronic profile. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O3/c1-16-3-6-18(7-4-16)13-29-23(34)15-33-14-22(24(35)21-12-5-17(2)30-26(21)33)27-31-25(32-36-27)19-8-10-20(28)11-9-19/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQKCSAMRLJHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.89 g/mol. The structure features several functional groups including an oxadiazole ring and a naphthyridine moiety, which are critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O2 |
| Molecular Weight | 423.89 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds containing oxadiazole and naphthyridine moieties exhibit significant antibacterial properties. For instance, studies have shown that similar compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways.
Antifungal Activity
The antifungal potential of this compound appears promising as well. It is hypothesized that the oxadiazole ring may interfere with fungal sterol biosynthesis by inhibiting cytochrome P450 enzymes (CYP51), crucial for ergosterol production in fungal cell membranes. This mechanism is akin to that observed in azole antifungals.
Anticancer Activity
In vitro studies have highlighted the anticancer properties of related compounds. The presence of the naphthyridine structure is believed to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on a series of oxadiazole derivatives revealed that compounds with substituted phenyl groups exhibited enhanced antibacterial activity against Bacillus subtilis and Salmonella typhi. The tested compound showed moderate to strong inhibitory effects compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
Another investigation into naphthyridine derivatives indicated that modifications to the phenyl ring significantly impacted cytotoxicity. The compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin in several cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : Interference with membrane integrity through sterol biosynthesis disruption.
- DNA Interaction : Potential intercalation into DNA structures leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Spectroscopic Data
Key Observations:
Heterocyclic Rings : The 1,2,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, offering metabolic stability over the 1,2,3-triazole in 6m, which is more prone to enzymatic degradation .
Substituents: Both compounds feature a 4-chlorophenyl group, enhancing lipophilicity and membrane permeability.
Electronic and Steric Effects
- Isoelectronicity: Both compounds share electron-withdrawing groups (chlorophenyl, heterocycles), but divergent geometries (naphthyridine vs. naphthalene) lead to distinct electronic environments.
- Steric Hindrance : The 4-methylbenzyl group in the target compound may reduce off-target interactions compared to 6m’s naphthalene-O-methyl group, which is more conformationally flexible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
